molecular formula C22H14F6N2O2 B11993141 N,N'-Bis-(2-trifluoromethyl-phenyl)-terephthalamide

N,N'-Bis-(2-trifluoromethyl-phenyl)-terephthalamide

Cat. No.: B11993141
M. Wt: 452.3 g/mol
InChI Key: STIAEGVIUFIJQG-UHFFFAOYSA-N
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Description

N,N’-Bis-(2-trifluoromethyl-phenyl)-terephthalamide is a chemical compound with the molecular formula C22H14F6N2O2 It is known for its unique structural properties, which include two trifluoromethyl groups attached to phenyl rings, connected by a terephthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-(2-trifluoromethyl-phenyl)-terephthalamide typically involves the reaction of terephthaloyl chloride with 2-trifluoromethyl aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis-(2-trifluoromethyl-phenyl)-terephthalamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-(2-trifluoromethyl-phenyl)-terephthalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the original compound, and hydrolyzed products like carboxylic acids and amines.

Scientific Research Applications

N,N’-Bis-(2-trifluoromethyl-phenyl)-terephthalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Bis-(2-trifluoromethyl-phenyl)-terephthalamide involves its ability to interact with various molecular targets through hydrogen bonding and π-π interactions. The trifluoromethyl groups enhance the compound’s electron-withdrawing capability, making it a versatile intermediate in organic reactions. These interactions can stabilize transition states and facilitate the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis-(2-trifluoromethyl-phenyl)-terephthalamide is unique due to its terephthalamide core, which provides rigidity and stability to the molecule

Properties

Molecular Formula

C22H14F6N2O2

Molecular Weight

452.3 g/mol

IUPAC Name

1-N,4-N-bis[2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C22H14F6N2O2/c23-21(24,25)15-5-1-3-7-17(15)29-19(31)13-9-11-14(12-10-13)20(32)30-18-8-4-2-6-16(18)22(26,27)28/h1-12H,(H,29,31)(H,30,32)

InChI Key

STIAEGVIUFIJQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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